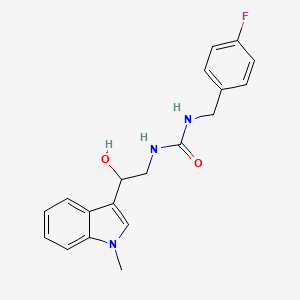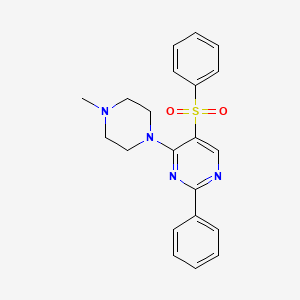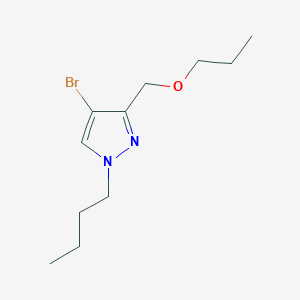
4-bromo-1-butyl-3-(propoxymethyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-1-butyl-3-(propoxymethyl)-1H-pyrazole is a chemical compound that has been extensively studied for its potential use in scientific research. It is a pyrazole derivative that has shown promising results in the field of biochemistry and physiology. In
Mécanisme D'action
The mechanism of action of 4-bromo-1-butyl-3-(propoxymethyl)-1H-pyrazole is not fully understood. However, studies have shown that it can modulate the activity of certain enzymes and receptors in the body, leading to changes in cellular signaling pathways. The compound has also been shown to have anti-inflammatory and anti-tumor properties.
Biochemical and Physiological Effects:
Studies have shown that 4-bromo-1-butyl-3-(propoxymethyl)-1H-pyrazole can have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). The compound has also been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-bromo-1-butyl-3-(propoxymethyl)-1H-pyrazole in lab experiments is its potential as a bioactive molecule. It has been shown to have several biochemical and physiological effects, making it a promising candidate for drug discovery and development. However, one limitation of using the compound is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of the compound.
Orientations Futures
There are several future directions for the study of 4-bromo-1-butyl-3-(propoxymethyl)-1H-pyrazole. One area of research is the identification of its molecular targets and the elucidation of its mechanism of action. Further studies are also needed to determine the safety and efficacy of the compound in animal models and humans. Additionally, the compound could be further modified to improve its bioactivity and reduce its toxicity. Overall, 4-bromo-1-butyl-3-(propoxymethyl)-1H-pyrazole has the potential to be a valuable tool in scientific research and drug discovery.
Méthodes De Synthèse
The synthesis of 4-bromo-1-butyl-3-(propoxymethyl)-1H-pyrazole involves the reaction of 4-bromo-1-butyl-1H-pyrazole-3-carboxylic acid with propylene oxide in the presence of a base. The resulting product is then further reacted with methanol to obtain the final compound. The synthesis method has been reported in several research papers and has been optimized for high yield and purity.
Applications De Recherche Scientifique
4-bromo-1-butyl-3-(propoxymethyl)-1H-pyrazole has been widely used in scientific research due to its potential as a bioactive molecule. It has been studied for its effects on various biochemical and physiological processes, including inflammation, apoptosis, and cell signaling pathways. The compound has also been investigated for its potential use in drug discovery and development.
Propriétés
IUPAC Name |
4-bromo-1-butyl-3-(propoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19BrN2O/c1-3-5-6-14-8-10(12)11(13-14)9-15-7-4-2/h8H,3-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLURKGNPCOMUEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=N1)COCCC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-butyl-3-(propoxymethyl)-1H-pyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

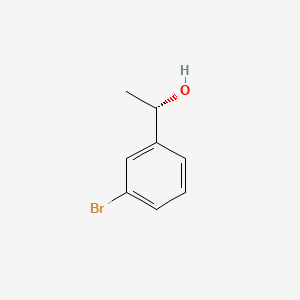
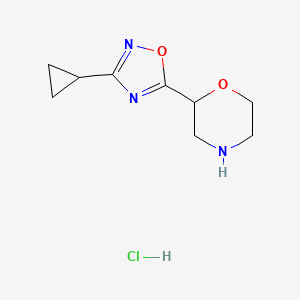
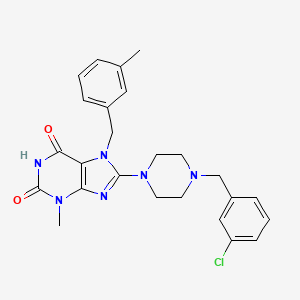
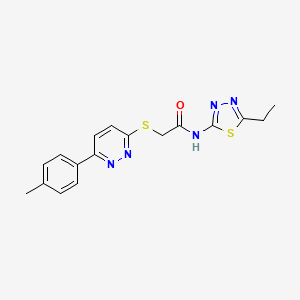

![N-(4-fluorophenyl)-2-{[6-(hydroxymethyl)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B2719599.png)
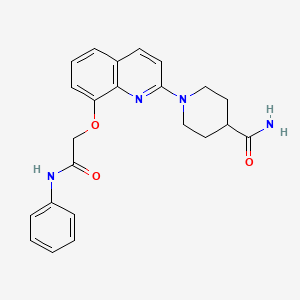
![Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxylate](/img/structure/B2719602.png)
![4-(2-{[(4-Chlorophenyl)(cyano)methyl]carbamoyl}eth-1-en-1-yl)benzamide](/img/structure/B2719603.png)
![3-(2-methoxyethyl)-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2719604.png)
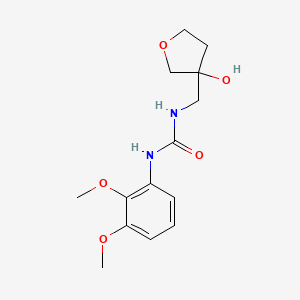
![3,3'-Dimethyl-1-(4-(2,4-dichlorophenyl)-2-thiazolyl)-1'-pheny-5-hydroxy[4,5']-bipyrazol](/img/structure/B2719606.png)
